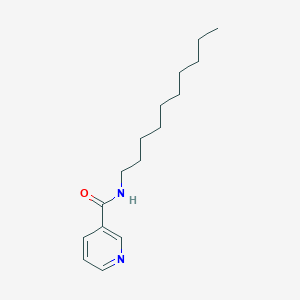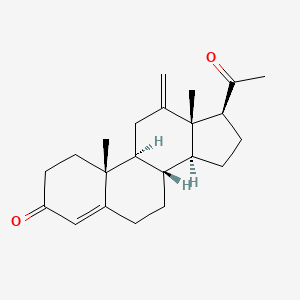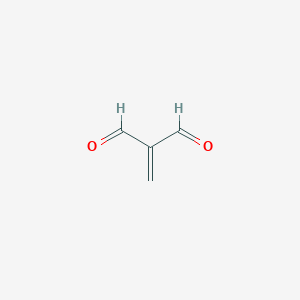![molecular formula C12H27NO B14422454 3-[Methyl(octyl)amino]propan-1-OL CAS No. 87260-36-4](/img/structure/B14422454.png)
3-[Methyl(octyl)amino]propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Methyl(octyl)amino]propan-1-OL is an organic compound that belongs to the class of propanolamines. It features a hydroxyl group (-OH) attached to the first carbon of a propane chain, with a methyl(octyl)amino group attached to the third carbon. This compound is notable for its unique structure, which combines both amine and alcohol functionalities, making it versatile in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(octyl)amino]propan-1-OL typically involves the reaction of 3-chloropropan-1-ol with methyl(octyl)amine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Starting Materials: 3-chloropropan-1-ol and methyl(octyl)amine.
Reaction Conditions: The reaction is conducted in an organic solvent such as ethanol or methanol, with sodium hydroxide as the base.
Procedure: The 3-chloropropan-1-ol is added to a solution of methyl(octyl)amine in the presence of sodium hydroxide. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product, this compound, is isolated by extraction and purification techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
化学反应分析
Types of Reactions
3-[Methyl(octyl)amino]propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Secondary or tertiary amines.
Substitution: Alkyl halides, ethers.
科学研究应用
3-[Methyl(octyl)amino]propan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
作用机制
The mechanism of action of 3-[Methyl(octyl)amino]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Isobutanol (2-Methylpropan-1-ol): An alcohol with a similar structure but lacks the amine functionality.
3-Aminopropan-1-ol: A compound with a similar backbone but with an amino group instead of the methyl(octyl)amino group.
Uniqueness
3-[Methyl(octyl)amino]propan-1-OL is unique due to its combination of amine and alcohol functionalities, which allows it to participate in a broader range of chemical reactions and applications compared to its analogs. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile in various fields of research and industry.
属性
CAS 编号 |
87260-36-4 |
|---|---|
分子式 |
C12H27NO |
分子量 |
201.35 g/mol |
IUPAC 名称 |
3-[methyl(octyl)amino]propan-1-ol |
InChI |
InChI=1S/C12H27NO/c1-3-4-5-6-7-8-10-13(2)11-9-12-14/h14H,3-12H2,1-2H3 |
InChI 键 |
RANRODUIAZVISV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN(C)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



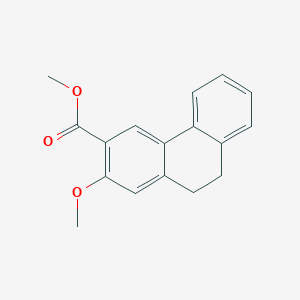

![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
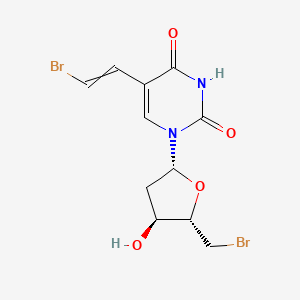
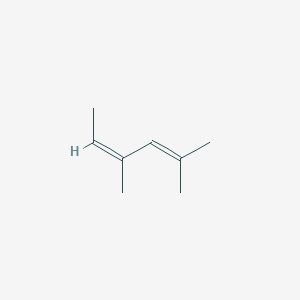
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)

![5-[2-Methyl-1-(methylsulfanyl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14422415.png)
